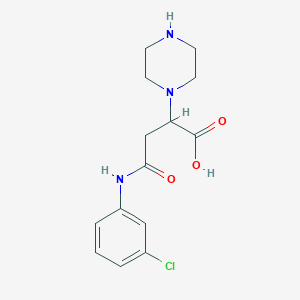
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Molecular Rearrangements
Studies have explored the synthesis and rearrangement of related compounds. For instance, Bogdanowicz-Szwed et al. (2010) investigated the rearrangement of spiro[indane-1,3′-thiophene] derivatives, which involved the transformation of a 2-aryliminothiophene ring into a pyrrole and the opening of the alicyclic ring near the carbonyl group. This research highlights the unique reactivity and potential applications of such compounds in organic synthesis (Bogdanowicz-Szwed et al., 2010).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential biological activities has been a significant area of research. For example, Tumosienė et al. (2019) synthesized a series of novel derivatives, including 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which demonstrated potent antioxidant activities. This kind of research expands the understanding of the chemical properties and potential therapeutic applications of such compounds (Tumosienė et al., 2019).
Anticonvulsant Activity
Research into the anticonvulsant activity of related compounds is another critical application area. Mussoi et al. (1996) synthesized a series of benzamides with anticonvulsant activity, indicating the potential of such compounds in developing new treatments for epilepsy (Mussoi et al., 1996).
Structural Analysis and Characterization
The structural analysis and characterization of similar compounds have been extensively studied. Sharma et al. (2016) analyzed the crystal structure of a related compound, providing insights into its molecular arrangement and interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2016).
Potential Pharmacological Applications
Several studies have focused on the potential pharmacological applications of related compounds. Asadollahi et al. (2019) synthesized and evaluated the antiepileptic activity of novel phthalimide derivatives, demonstrating significant potential for the development of new therapeutic agents (Asadollahi et al., 2019).
properties
IUPAC Name |
2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-6-5-13(9-15(16)19(25)23-10-14-2-1-7-28-14)24-20(26)17-11-3-4-12(8-11)18(17)21(24)27/h1-2,5-7,9,11-12,17-18H,3-4,8,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCBYALIPULIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((2,3,5,6-Tetramethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2846258.png)

![5-Fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846263.png)
![N-(3-acetylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2846265.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2846267.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2846270.png)

![8-(5-chloro-2-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2846272.png)
![5-Benzyl-2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2846273.png)
![4-chloro-N-{(E)-2-(2-furyl)-1-[(isopropylamino)carbonyl]ethenyl}benzamide](/img/structure/B2846278.png)